Tos-PEG3-CH2CO2H

Description

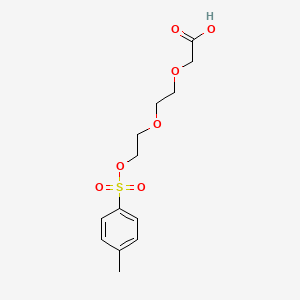

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWSZBWDYTXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163084 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-35-4 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Molecular Architecture of a Versatile Linker

An In-depth Technical Guide to the Chemical Properties and Applications of Tos-PEG3-CH2CO2H

This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker molecule of significant interest to researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity, and provide field-proven insights into its application, moving beyond simple protocols to explain the causal relationships that underpin successful bioconjugation strategies.

This compound is a precision-engineered chemical tool designed for the covalent linkage of two different molecular entities. Its power lies in its distinct, orthogonally reactive termini separated by a hydrophilic spacer. This architecture provides scientists with exceptional control over multi-step conjugation processes, which is critical in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2]

The molecule can be deconstructed into three key functional components:

-

A Tosyl (Ts) Group : A p-toluenesulfonyl moiety that serves as an excellent leaving group for nucleophilic substitution reactions.[3][4]

-

A Triethylene Glycol (PEG3) Spacer : A short, discrete polyethylene glycol chain that imparts hydrophilicity and flexibility.[5][6]

-

A Carboxymethyl Group (-CH2CO2H) : A terminal carboxylic acid that can be activated to react with primary amines.[7][8]

The strategic combination of these components in a single, monodisperse molecule—meaning it has a precise, uniform molecular weight—ensures a high degree of reproducibility in experimental outcomes, a critical factor in therapeutic development.[9][10]

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

Understanding the fundamental properties of each component of this compound is essential for designing effective conjugation strategies.

| Property | Value | Significance & Expert Insight |

| Chemical Formula | C₁₃H₁₈O₇S | Confirms the elemental composition.[11][12] |

| Molecular Weight | 318.34 g/mol | A precise, non-polymeric weight ensures stoichiometric accuracy in reactions.[8][11][12] |

| Appearance | Varies (typically solid or oil) | Physical state depends on purity and synthesis batch. |

| Solubility | Soluble in DMSO, DMF, DCM | The PEG spacer enhances solubility in aqueous media once conjugated, a key benefit for biological applications.[5][8][13] |

| Predicted pKa | 3.39 ± 0.10 | The low pKa of the carboxylic acid means it is fully deprotonated and available for activation across a wide range of pH conditions, simplifying reaction setup.[7] |

| Storage Condition | -20°C | Recommended to prevent degradation of the reactive tosyl and carboxyl functionalities.[8][13] |

The PEG3 Spacer: More Than Just a Connector

The triethylene glycol core is not merely a passive linker; it actively imparts beneficial properties to the final conjugate.[6] Its ethylene oxide units form hydrogen bonds with water, dramatically increasing the aqueous solubility of otherwise hydrophobic molecules, a common challenge in drug development.[6][10][14] This "PEGylation" effect is known to improve pharmacokinetics by creating a hydration shell around the conjugate, which can reduce renal clearance and shield it from enzymatic degradation and immune recognition.[5][6][15][16]

The Tosyl Group: A Precision Leaving Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of synthetic organic chemistry. Its utility stems from its ability to transform a poor leaving group (like a hydroxyl) into an excellent one.[17] The tosylate anion is an exceptionally stable leaving group because its negative charge is delocalized through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[4][18] This inherent stability is the driving force that makes the tosyl group highly susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions, including thiols and amines.[3][19]

The Carboxylic Acid: An Amine-Reactive Handle

The terminal carboxylic acid provides a robust and widely used handle for bioconjugation. By itself, it is unreactive toward amines. However, it can be readily "activated" using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[20][21] This process converts the carboxyl group into an amine-reactive NHS ester, which efficiently reacts with primary amines (e.g., the side chain of a lysine residue) to form a highly stable amide bond.[7][8]

Orthogonal Reactivity: The Key to Controlled Conjugation

The primary advantage of this compound is the orthogonal nature of its two termini. The tosyl group's reactivity towards nucleophiles like thiols is independent of the amine-focused reactivity of the activated carboxylic acid. This allows for a controlled, stepwise conjugation strategy, minimizing the formation of unwanted byproducts. A researcher can choose which end of the linker to react first based on the available functional groups on their molecules of interest.

Workflow A: Amine Conjugation Followed by Thiol Conjugation

This is a common strategy for linking a protein (via lysine) to a thiol-containing payload (e.g., a cysteine-containing peptide or a thiol-modified drug).

Caption: Workflow for amine-first conjugation.

Causality:

-

Activation: The carboxylic acid is first activated with EDC/NHS. This is typically done at a slightly acidic pH (4.5-6.0) where the carbodiimide is most effective.[20]

-

Amine Coupling: The pH is then raised to 7.2-8.0. This deprotonates the primary amines on the protein, making them nucleophilic and ready to attack the NHS ester, forming a stable amide bond.[20]

-

Tosyl Displacement: The resulting protein-PEG-Tos conjugate is then reacted with a thiol-containing molecule. This reaction is efficient at a neutral to slightly basic pH (~7.5), which ensures the thiol is partially deprotonated to the more nucleophilic thiolate anion, facilitating the Sₙ2 attack on the carbon adjacent to the tosylate.

Analytical Characterization of Conjugates

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible science. Characterizing both the linker and the final conjugate is a non-negotiable step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the linker itself, ¹H and ¹³C NMR are used to confirm its identity and purity. Key expected signals include the aromatic and methyl protons of the tosyl group, the repeating ethylene oxide protons of the PEG spacer, and the alpha-protons adjacent to the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the successful conjugation of biomolecules.

-

For the Linker: Electrospray Ionization (ESI-MS) provides a high-resolution mass measurement to confirm the molecular weight (318.34 Da).

-

For Conjugates: Analyzing large, PEGylated proteins presents unique challenges due to the charge heterogeneity and the mass distribution of the PEGylation.[22][23]

-

MALDI-TOF MS is often used to determine the average molecular weight and the degree of PEGylation.[24]

-

LC-MS is a powerful technique for separating and identifying different species in a reaction mixture.[25] For complex spectra from PEGylated proteins, a "charge stripping" agent like triethylamine (TEA) can be added post-column to simplify the charge state envelope, making the data easier to interpret.[22][23]

-

Deconvolution Software: Specialized software is essential to reconstruct the zero-charge mass spectrum from the raw ESI data, allowing for precise mass determination of the unmodified and modified protein.[9][22]

-

Self-Validating Experimental Protocol: Protein-Thiol Conjugation

This protocol describes the conjugation of a protein containing surface-accessible lysines to a thiol-modified payload using this compound, incorporating self-validation checkpoints.

Objective: To covalently link a thiol-containing payload to a protein via the linker.

Part 1: Conjugation of this compound to the Protein

Materials:

-

Target Protein (~5 mg/mL in PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

-

Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or water immediately before use. Prepare a 10 mg/mL solution of this compound in anhydrous DMSO.

-

Protein Buffer Exchange: Exchange the protein into the Activation Buffer using a desalting column to remove any amine-containing buffers (like Tris).

-

Activation of Linker: In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester. Causality: This pre-activation step ensures the highly reactive intermediate is formed before introducing it to the protein, maximizing efficiency.

-

Conjugation to Protein: Add a 10- to 20-fold molar excess of the activated linker solution to the protein solution. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.5).

Validation Checkpoint 1:

-

Analyze the purified protein-PEG-Tos conjugate via MALDI-TOF MS. Compare the spectrum to the unconjugated protein. A mass shift corresponding to one or more linker molecules (300.33 Da per linker, accounting for the loss of H₂O) will confirm successful conjugation. The distribution of peaks will indicate the degree of labeling.

Part 2: Conjugation of Thiol-Payload to Protein-PEG-Tos

Methodology:

-

Payload Preparation: Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO or water).

-

Final Conjugation: Add a 10-fold molar excess of the thiol-payload to the purified protein-PEG-Tos solution from Part 1.

-

Incubation: Incubate the reaction for 4 hours at room temperature or overnight at 4°C. Causality: This is an Sₙ2 reaction where the thiolate anion attacks the carbon bearing the tosyl group, displacing the stable tosylate. The reaction proceeds cleanly without catalysts.

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove the displaced tosylate and any remaining payload.

Validation Checkpoint 2:

-

Analyze the final conjugate by LC-MS. The resulting deconvoluted mass should correspond to the mass of the protein plus the mass of the linker and the payload.

-

SDS-PAGE analysis can also show a shift in molecular weight compared to the starting protein, indicating successful conjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker whose value is derived from its well-defined chemical properties. The combination of a hydrophilic, monodisperse PEG spacer with orthogonally reactive tosyl and carboxylic acid groups provides researchers with a high degree of control and reproducibility for complex bioconjugation schemes. By understanding the underlying chemical principles of each functional moiety—the stability of the tosylate leaving group, the pH-dependent activation of the carboxylic acid, and the pharmacokinetic benefits of the PEG spacer—scientists can rationally design and execute protocols for creating advanced therapeutics and research tools with confidence.

References

-

Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]

-

Wikipedia. (2023). Tosyl group. Retrieved from [Link]

-

SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

-

Grokipedia. (n.d.). Tosyl group. Retrieved from [Link]

-

Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

-

Díaz-Moscoso, A. (2012). Answer to "What is the role and mechanism of action of tosyl chloride in organic synthesis?". ResearchGate. Retrieved from [Link]

-

Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]

-

Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. Retrieved from [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound Datasheet. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound | CAS :1807537-35-4. Retrieved from [Link]

-

AxisPharm. (n.d.). Tosylate PEG, Tos PEG, Ts PEG. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

-

Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1113-1122. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

-

Wang, T., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(8), 6882-6890. Retrieved from [Link]

-

Xiong, W., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(12), 2049. Retrieved from [Link]

Sources

- 1. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. chempep.com [chempep.com]

- 7. This compound CAS#: 1807537-35-4 [amp.chemicalbook.com]

- 8. This compound, 1807537-35-4 | BroadPharm [broadpharm.com]

- 9. enovatia.com [enovatia.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. This compound Datasheet DC Chemicals [dcchemicals.com]

- 12. This compound | CAS :1807537-35-4 | AxisPharm [axispharm.com]

- 13. Tos-PEG3-Tos, 7460-82-4 | BroadPharm [broadpharm.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sciex.com [sciex.com]

- 23. ingenieria-analitica.com [ingenieria-analitica.com]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tos-PEG3-CH2CO2H: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Modern Biotherapeutics

In the landscape of advanced biotherapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][2] Tos-PEG3-CH2CO2H (CAS Number: 1807537-35-4) is a heterobifunctional linker that offers a strategic advantage in the precise construction of complex biomolecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on empowering researchers to leverage its unique characteristics in their drug development endeavors.

The core of this compound's utility lies in its dual-reactive nature, featuring a tosyl group and a terminal carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[3][4] This architecture allows for a controlled, stepwise conjugation of two different molecules, a crucial feature for creating well-defined and homogenous bioconjugates.[5] The integrated PEG chain further enhances the solubility and biocompatibility of the resulting conjugate, mitigating issues of aggregation and improving in-vivo performance.[6][7][8][9]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1807537-35-4 | [9] |

| Chemical Name | 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid | [9] |

| Molecular Formula | C13H18O7S | [9] |

| Molecular Weight | 318.34 g/mol | [9] |

| Appearance | White to off-white solid | [10] |

| Storage | -20°C, desiccated | [11] |

Synthesis of this compound: A Plausible Synthetic Route

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the provided search results, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds.[1][5][12][13][14] The following represents a conceptualized synthesis pathway:

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Synthesis Protocol:

-

Monoprotection of Triethylene Glycol: React triethylene glycol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an aprotic solvent (e.g., dichloromethane) to yield the monoprotected intermediate.

-

Tosylation: The free hydroxyl group of the monoprotected triethylene glycol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form the tosylated intermediate.

-

Deprotection: The TBDMS protecting group is selectively removed using a reagent such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to expose the primary alcohol.

-

Oxidation: The terminal primary alcohol is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation, to yield the final product, this compound.

Note: This is a conceptual protocol and would require optimization of reaction conditions and purification steps.

The Chemistry of Conjugation: A Dual-Action Mechanism

The power of this compound lies in the distinct reactivity of its two terminal functional groups, allowing for a highly controlled and specific bioconjugation strategy.

The Tosyl Group: A Reactive Handle for Nucleophiles

The tosyl group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[4] This property is particularly useful for reacting with thiol groups present in cysteine residues of proteins or peptides.

Mechanism of Tosyl Group Displacement

Caption: Nucleophilic substitution of the tosyl group by a thiol.

The Carboxylic Acid Group: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond. This reaction is typically facilitated by carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][15]

Mechanism of Carboxylic Acid Activation and Amine Coupling

Caption: A general workflow for synthesizing an ADC using this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for utilizing this compound in a typical bioconjugation workflow.

Protocol 1: Activation of the Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid moiety of this compound to an amine-reactive NHS ester.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.

-

Add a 1.5-fold molar excess of both EDC and NHS solutions to the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution contains the activated Tos-PEG3-CO-NHS ester.

Protocol 2: Conjugation of an Amine-Containing Molecule to the Activated Linker

This protocol details the conjugation of a primary amine-containing molecule (e.g., a cytotoxic drug) to the activated linker.

Materials:

-

Activated Tos-PEG3-CO-NHS ester solution (from Protocol 1)

-

Amine-containing molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

-

Dissolve the amine-containing molecule in the Conjugation Buffer.

-

Add the activated Tos-PEG3-CO-NHS ester solution to the amine-containing molecule solution. A 5- to 20-fold molar excess of the activated linker is typically used.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

-

The resulting product is the Drug-PEG3-Tos conjugate.

Protocol 3: Conjugation of the Drug-Linker to a Thiol-Containing Protein

This protocol describes the final step of conjugating the Drug-PEG3-Tos to a protein with available thiol groups (e.g., a reduced antibody).

Materials:

-

Drug-PEG3-Tos conjugate (from Protocol 2)

-

Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Add the Drug-PEG3-Tos conjugate solution to the thiol-containing protein solution. A 3- to 10-fold molar excess of the drug-linker conjugate per thiol group is recommended.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

To quench the reaction, add a quenching solution to a final concentration of 20-50 mM.

-

Purify the resulting ADC using standard chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Safety and Handling

Tosylated compounds should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [2][4][6]Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information. [2][4][6]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over their bioconjugation strategies. Its unique combination of a tosyl group for thiol-reactive coupling, a carboxylic acid for amine conjugation, and a hydrophilic PEG spacer makes it an invaluable tool in the development of next-generation biotherapeutics, including highly potent and stable Antibody-Drug Conjugates. By understanding its chemical properties and employing optimized conjugation protocols, scientists can unlock new possibilities in the design of targeted therapies.

References

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

- Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.

-

Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1807537-35-4 | Product Name : 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Patsnap. (n.d.). CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid.

-

AxisPharm. (2024, September 23). Protocol for PEG Acid Reagents. Retrieved from [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 134978-97-5 [chemicalbook.com]

- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 12. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy) acetic acid - Google Patents [patents.google.com]

- 14. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 15. Protocols | BroadPharm [broadpharm.com]

An In-depth Technical Guide on the Mechanism of Action of Tos-PEG3-CH2CO2H in Bioconjugation

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the heterobifunctional linker, Tos-PEG3-CH2CO2H, a versatile reagent in the field of bioconjugation. We will dissect its mechanism of action, focusing on the chemistry of its terminal functional groups: the tosyl (Tos) group and the carboxylic acid (-CH2CO2H). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, reaction optimization, and conjugate characterization. We will explore the underlying principles of reactivity, selectivity, and provide detailed protocols to empower users to achieve robust and reproducible results in their applications, from therapeutic protein modification to advanced diagnostics.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

In modern biopharmaceutical development, the modification of proteins, peptides, and oligonucleotides is a cornerstone strategy for enhancing therapeutic efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted technique to improve the pharmacokinetic and pharmacodynamic profiles of biomolecules.[1] Key benefits include increased hydrodynamic size, which reduces renal clearance, and shielding of epitopes, which can decrease immunogenicity and enzymatic degradation.[2][]

The reagent this compound belongs to a sophisticated class of "heterobifunctional" linkers. This design offers two distinct reactive functionalities on a single molecule, separated by a hydrophilic, three-unit PEG spacer. This architecture is deliberate and strategic:

-

Tosyl (Tos) Group : This end serves as a highly efficient reactive group for forming stable covalent bonds with nucleophiles on a biomolecule.[4]

-

Carboxylic Acid (-CH2CO2H) : This terminus provides a secondary, orthogonal reactive handle for subsequent conjugation steps, such as immobilization to a surface or attachment of a second biomolecule.[5]

-

PEG3 Spacer : The hydrophilic PEG chain enhances the water solubility of the entire construct, reduces the potential for aggregation of the conjugate, and provides a flexible spacer to minimize steric hindrance between the conjugated partners.[6]

This guide will focus primarily on the initial bioconjugation event driven by the tosyl group's mechanism of action.

The Core Mechanism: Tosyl Group Reactivity

The foundational mechanism of action for the tosyl end of the linker is a nucleophilic substitution reaction , typically proceeding via an SN2 pathway. The power of this chemistry lies in the nature of the tosyl group itself.

The Tosylate: An Excellent Leaving Group

The p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic chemistry.[7][8] When attached to the PEG linker, it forms a tosylate ester. Its efficacy stems from the high stability of the resulting tosylate anion (TsO⁻) after it is displaced by a nucleophile. This stability is due to:

-

Resonance Delocalization : The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonyl group.[8]

-

Inductive Effects : The electron-withdrawing sulfonyl group and the aromatic ring further disperse the negative charge, stabilizing the anion.[7]

This inherent stability makes the tosylate ester highly susceptible to attack by even moderate nucleophiles, transforming the otherwise unreactive terminal hydroxyl group of a PEG chain into a reactive site for conjugation.[4][9]

Primary Nucleophilic Targets on Biomolecules

The tosyl group readily reacts with several nucleophilic functional groups commonly found on the surface of proteins and peptides.[10] The primary targets include:

-

Amines (-NH₂) : The ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein are primary targets.[4][11]

-

Thiols (-SH) : The sulfhydryl group of cysteine residues is a potent nucleophile and reacts efficiently with tosylates.[4][7]

The reaction involves the nucleophilic attack of the amine or thiol on the carbon atom adjacent to the tosylate, displacing the tosylate group and forming a stable secondary amine or thioether bond, respectively.

Controlling the Reaction: The Critical Role of pH

Achieving selectivity in bioconjugation is paramount. The pH of the reaction buffer is the most critical parameter for controlling the reactivity and selectivity of this compound.

-

Reaction with Amines (Lysine, N-terminus) : The nucleophilicity of a primary amine is dependent on its protonation state. At physiological pH (~7.4), lysine's ε-amino group (pKa ~10.5) is predominantly protonated (-NH3⁺) and thus non-nucleophilic. To facilitate the reaction, the pH must be raised to a basic range, typically pH 8.0 to 9.5 .[10][12] In this range, a sufficient population of amines becomes deprotonated (-NH2), rendering them nucleophilic and capable of attacking the tosyl-activated PEG.

-

Reaction with Thiols (Cysteine) : The thiol group of cysteine (pKa ~8.3-8.6) is a much stronger nucleophile than an amine. In its protonated state (-SH), it is reactive. However, its conjugate base, the thiolate anion (-S⁻), is significantly more nucleophilic.[13][14] While the reaction can proceed at neutral pH, adjusting the pH to just above the thiol pKa can increase the reaction rate. However, to favor amine modification, it is common to perform the reaction at pH > 8 where amines become sufficiently reactive.

Expert Insight: While thiols are intrinsically more nucleophilic, lysine residues are often far more abundant and surface-exposed on proteins. Therefore, unless specific measures are taken (like blocking free thiols), conjugation with tosyl-activated PEGs in the pH 8.0-9.5 range will typically result in modification of lysine residues.

Experimental Workflow and Protocols

This section provides a generalized, self-validating protocol for the conjugation of a protein with this compound.

Mandatory Visualization: General Conjugation Workflow

Caption: A typical experimental workflow for protein conjugation using this compound.

Detailed Step-by-Step Protocol

-

Buffer Preparation : Prepare a suitable reaction buffer. A common choice is 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.5. Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target protein for reaction with the PEG linker.

-

Protein Preparation : Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is stored in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

-

PEG Reagent Preparation : Immediately before use, dissolve this compound in a small amount of an anhydrous organic solvent like DMSO or directly in the reaction buffer. The reagent is susceptible to hydrolysis, so fresh preparation is key.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio must be determined empirically for each specific protein.

-

Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or end-over-end mixing. The longer incubation at a lower temperature can sometimes improve selectivity and protein stability.

-

Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of ~50 mM. This will consume any unreacted PEG reagent.

-

Purification : Remove unreacted PEG reagent and unconjugated protein from the PEGylated product. Size Exclusion Chromatography (SEC) is often effective, as the PEGylated protein will have a larger hydrodynamic radius and elute earlier than the unmodified protein. Ion Exchange Chromatography (IEX) can also be used, as PEGylation can alter the protein's overall charge.[15]

Characterization and Data Presentation

Confirming successful conjugation and characterizing the product is a critical validation step. The heterogeneity of the reaction often produces a mixture of species with varying degrees of PEGylation (e.g., 0, 1, 2, or more PEGs per protein).[16]

Common Characterization Techniques

| Technique | Information Provided | Expected Result for Successful Conjugation |

| SDS-PAGE | Degree of PEGylation (qualitative) | A "smear" or ladder of bands at higher molecular weights corresponding to mono-, di-, tri-PEGylated species, etc. |

| HPLC (SEC/IEX) | Purity and separation of species | Shift in retention time. SEC shows earlier elution; IEX shows altered elution depending on charge changes.[1] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise mass of conjugate, confirms covalent attachment, degree of PEGylation | A series of peaks corresponding to the mass of the protein plus integer multiples of the PEG linker's mass.[16][17] |

Trustworthiness: A Self-Validating System

The combination of these techniques creates a self-validating system. For example, a new, earlier-eluting peak observed in SEC-HPLC should be collected and analyzed by mass spectrometry. The mass spectrum should confirm that this peak corresponds to the protein with one or more PEG moieties attached, validating the result from the chromatographic separation.[18]

The Second Act: Reactivity of the Carboxylic Acid Terminus

A key feature of this compound is its bifunctional nature. After the initial conjugation via the tosyl group, the terminal carboxylic acid remains available for a second, orthogonal coupling reaction. This is most commonly achieved using carbodiimide chemistry , typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[19][20]

The mechanism proceeds in two steps:

-

Activation : EDC reacts with the carboxylic acid on the PEG-protein conjugate to form a highly reactive O-acylisourea intermediate.[21]

-

Amine Reaction : This intermediate can directly react with a primary amine on a second molecule. More commonly, NHS is included to react with the intermediate, forming a more stable NHS ester. This amine-reactive ester then efficiently reacts with a primary amine to form a stable amide bond.[22]

This two-step process allows for the covalent linkage of the initial PEG-protein conjugate to another amine-containing molecule, a surface, or a nanoparticle.[19]

Mandatory Visualization: Bifunctional Application

Caption: Stepwise conjugation using the heterobifunctional this compound linker.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolkit. Its mechanism of action is rooted in the robust and well-characterized chemistry of the tosylate leaving group, enabling efficient conjugation primarily to amine residues under basic pH conditions. The stability of the tosyl-activated PEG provides a practical advantage over more hydrolytically labile reagents like NHS esters for the initial conjugation step.[4] Furthermore, its heterobifunctional nature, culminating in a terminal carboxylic acid, opens a gateway to complex, multi-component constructs via orthogonal carbodiimide chemistry. By understanding the core mechanisms and carefully controlling reaction parameters like pH, researchers can leverage this reagent to build sophisticated bioconjugates for a wide array of applications in therapy and research.

References

- Functional groups in (bio)chemistry. Interchim. [URL: https://www.interchim.fr/ft/F/FG_Tech.pdf]

- Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128. [URL: https://www.walshmedicalmedia.com/open-access/trends-in-characterization-of-pegylated-proteins-by-mass-spectrometry-2329-6798.1000128.pdf]

- Forstenlehner, I.C., et al. (2014) A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86, 826−34. [URL: https://pubs.acs.org/doi/10.1021/ac403390y]

- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749507/]

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech. [URL: https://www.spherotech.com/tech/General%20Protocol%20for%20Coupling%20Biomolecules%20to%20Carboxylate%20Particles%20using%20EDC%20Sulfo-NHS.pdf]

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2014). ResearchGate. [URL: https://www.researchgate.

- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28093781/]

- An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-function-of-the-tosyl-group-in-peg-linkers/]

- Application Notes and Protocols for Bioconjugation with Tos-PEG4-acid. Benchchem. [URL: https://www.benchchem.

- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. (2013). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844567/]

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html]

- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [URL: https://www.gbiosciences.com/blogs/blog/high-efficiency-stability-protein-crosslinking-with-edc-nhs]

- Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (2021). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00033]

- Tosyl PEG, mPEG-Tosylate. Nanocs. [URL: https://www.nanocs.com/m-peg-tos.htm]

- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. Benchchem. [URL: https://www.benchchem.com/blog/the-tosylate-group-a-cornerstone-in-modern-organic-synthesis-for-drug-development-and-research/]

- The tosyl group. Grokipedia. [URL: https://grokipedia.com/tosyl-group-in-organic-chemistry/]

- The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-the-tosyl-group-in-peg-linkers-an-in-depth-technical-guide/]

- Tos-PEG3. MedchemExpress.com. [URL: https://www.medchemexpress.com/tos-peg3.html]

- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. (2018). MDPI. [URL: https://www.mdpi.com/2073-4360/10/12/1367]

- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2529]

- Tosyl group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosyl_group]

- Tosylate PEG, Tos PEG, Ts PEG. AxisPharm. [URL: https://axispharm.

- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2012). Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc36083k]

- PEGylation of Octreotide Using an α,β-unsaturated-β′-mono-sulfone Functionalized PEG Reagent. (2013). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813101/]

- Chemistry for peptide and protein PEGylation. (2002). Creative PEGWorks. [URL: https://www.creativepegworks.

- Chemical Conjugation of PEG (Chapter 3). (2025). YouTube. [URL: https://www.youtube.

- Protocols. BroadPharm. [URL: https://broadpharm.com/protocols]

- Protein PEGylation Services - Bioconjugation. BOC Sciences. [URL: https://www.bocsci.

- OH-PEG3-Tos. Biopharma PEG. [URL: https://www.biochempeg.com/product/detail/oh-peg3-tos-cas-77544-68-4.html]

- Tos-PEG3-Tos. Biopharma PEG. [URL: https://www.biochempeg.com/product/detail/tos-peg3-tos-cas-19249-03-7.html]

- Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE. [URL: https://www.oclue.info/chapters/chapter-6-alcohols-and-an-introduction-to-thiols-amines-ethers-sulfides/]

- Reactions of Thiols. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [URL: https://www.organic-synthesis.

Sources

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Tosyl group - Wikipedia [en.wikipedia.org]

- 10. interchim.fr [interchim.fr]

- 11. m.youtube.com [m.youtube.com]

- 12. Tosyl PEG, mPEG-Tosylate [nanocs.net]

- 13. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 20. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. info.gbiosciences.com [info.gbiosciences.com]

The Tosyl Group in PEG Linkers: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role the tosyl (p-toluenesulfonyl) group plays in the activation of polyethylene glycol (PEG) linkers for bioconjugation and drug delivery applications. We will delve into the underlying chemistry, reaction kinetics, and detailed experimental protocols, offering a technical resource for professionals in the field.

The Imperative of PEGylation and the Role of Activated Linkers

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a cornerstone strategy in pharmaceutical development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2] However, the terminal hydroxyl groups of a standard PEG polymer are relatively inert and not sufficiently reactive for direct conjugation to most functional groups on biomolecules.[1][2][3] To facilitate this crucial conjugation step, these hydroxyl groups must be chemically modified or "activated" to become reactive towards functional groups on the target biomolecule. Among the variety of activating groups, the tosyl group stands out for its effectiveness and versatility.[1]

The Chemistry of the Tosyl Group: An Exceptional Leaving Group

The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions.[3][4] This property is central to its function in PEG linkers. When attached to the terminal oxygen of a PEG chain, it transforms the hydroxyl group into a highly reactive tosylate ester (PEG-OTs).[1][3]

The efficacy of the tosylate anion as a leaving group stems from its high stability, which is a result of the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[3][5] This inherent stability facilitates the nucleophilic substitution reaction, enabling the covalent attachment of the PEG linker to various biomolecules.[3]

This activation enables the PEG linker to undergo nucleophilic substitution reactions with a variety of functional groups present on biomolecules, including:[1][6][7]

-

Amines (-NH₂): Found in lysine residues and the N-terminus of proteins.

-

Thiols (-SH): Found in cysteine residues.

-

Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues.

The reaction typically proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond.

Caption: General SN2 reaction mechanism of a tosyl-activated PEG (PEG-OTs) with a nucleophile (Nu-R).

Advantages of the Tosyl Group in PEGylation

The use of the tosyl group for PEG activation offers several distinct advantages over other chemistries:

-

High Reactivity: Tosyl-activated PEGs readily react with a broad range of strong and weak nucleophiles, providing significant versatility in bioconjugation.[1][6]

-

Stability: PEG-tosylates exhibit greater stability towards hydrolysis compared to other common activating groups like N-hydroxysuccinimide (NHS) esters.[1] This allows for more flexible reaction conditions and longer storage times.

-

Direct Linkage: The reaction between a tosyl-activated PEG and a nucleophile does not introduce any additional linker atoms, which can be advantageous in designing precisely defined bioconjugates.[1]

-

Well-Established Chemistry: The chemistry of tosylates is well-documented and understood, providing a reliable and reproducible method for PEGylation.

Comparative Analysis of Activated PEGs

To provide a clearer perspective, the following table compares the key characteristics of tosyl-activated PEGs with other commonly used activated PEGs.

| Activating Group | Target Nucleophile(s) | Optimal pH Range | Hydrolytic Stability | Linkage Formed |

| Tosyl | Amines, Thiols, Hydroxyls | > 8.0 (Amines), > 7.0 (Thiols) | High | Secondary Amine, Thioether, Ether |

| NHS-Ester | Amines | 7.0 - 9.0 | Low to Moderate | Amide |

| Maleimide | Thiols | 6.5 - 7.5 | Moderate | Thioether |

| Aldehyde | Amines (N-terminus) | ~6.0 - 7.0 | High | Secondary Amine (after reduction) |

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of mPEG-Tosylate

This protocol describes the conversion of a commercially available methoxy-PEG-alcohol (mPEG-OH) to its tosylated form (mPEG-OTs).

Materials:

-

mPEG-OH (e.g., mPEG-2000)

-

Tosyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

-

Round bottom flask with a magnetic stirrer

-

Ice bath

Methodology:

-

Preparation: Dry the mPEG-OH under vacuum for several hours to remove any residual water.

-

Dissolution: In a flame-dried round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried mPEG-OH in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add anhydrous pyridine or TEA to the solution (typically 2-3 equivalents relative to mPEG-OH).

-

Addition of Tosyl Chloride: Slowly add tosyl chloride (typically 1.5-2 equivalents relative to mPEG-OH) to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated pyridinium or triethylammonium hydrochloride.

-

Wash the filtrate with 0.5 M HCl to remove excess pyridine/TEA, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Precipitation and Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Precipitate the mPEG-OTs product by adding the concentrated solution dropwise to cold, stirred anhydrous diethyl ether.

-

Collect the white precipitate by filtration and wash with cold diethyl ether.

-

-

Drying and Characterization: Dry the purified mPEG-OTs under vacuum. Characterize the product using ¹H NMR to confirm the presence of the tosyl group (aromatic protons typically appear around 7.3-7.8 ppm) and to determine the degree of tosylation.

Caption: Workflow for the synthesis of mPEG-Tosylate.

Protocol 2: Conjugation of mPEG-Tosylate to a Protein

This protocol provides a general method for conjugating a tosyl-activated PEG to the primary amine groups on a model protein.

Materials:

-

mPEG-OTs (synthesized as per Protocol 1 or commercially sourced)

-

Protein of interest (e.g., Lysozyme, BSA)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology:

-

Protein Solution Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

PEG-OTs Solution Preparation: Dissolve the mPEG-OTs in a small amount of the same reaction buffer immediately before use.

-

Conjugation Reaction: Add the mPEG-OTs solution to the protein solution. A molar excess of the PEG linker (e.g., 5- to 50-fold) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific protein.

-

Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-24 hours). The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted mPEG-OTs.

-

Purification: Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography technique. SEC is commonly used for separating based on size.[1]

-

Characterization: Characterize the final conjugate to determine the degree of PEGylation (e.g., using MALDI-TOF mass spectrometry) and confirm its purity and activity.

Characterization of Tosyl-Activated PEGs and Conjugates

Thorough characterization is essential to ensure the quality and consistency of both the activated PEG linker and the final bioconjugate.

| Technique | Purpose |

| ¹H NMR | To confirm the successful tosylation of PEG by identifying the characteristic aromatic proton signals of the tosyl group and to quantify the degree of functionalization.[8][9] |

| MALDI-TOF MS | To determine the molecular weight distribution of the PEG-tosylate and to confirm the molecular weight of the final PEG-protein conjugate, allowing for the determination of the degree of PEGylation.[1][9] |

| FT-IR Spectroscopy | To identify the characteristic sulfonyl group vibrations in the PEG-tosylate. |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation and to assess the purity of the conjugate. |

| Size Exclusion Chromatography (SEC) | To separate the PEG-protein conjugate from unreacted protein and excess PEG linker, and to analyze the homogeneity of the final product. |

Conclusion: The Enduring Utility of Tosyl Chemistry in PEGylation

The tosyl group serves as a highly effective and versatile activating group for PEG linkers.[1] Its ability to function as an excellent leaving group facilitates efficient nucleophilic substitution with key functional groups on biomolecules, particularly amines and thiols.[1] The relative stability of tosyl-activated PEGs compared to other activated esters provides a wider window for reaction and purification.[1] This in-depth guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently employ tosyl-activated PEGs in their bioconjugation strategies, ultimately contributing to the development of improved therapeutics.

References

-

Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation - MDPI. [Link]

-

Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC - NIH. [Link]

-

Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Tosylate PEG, Tos PEG, Ts PEG | AxisPharm. [Link]

-

Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) - BJOC. [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. [Link]

-

Chromatography-free PEG 8 monotosylate synthesis scheme. Step A - ResearchGate. [Link]

-

Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization | Macromolecules - ACS Publications. [Link]

-

Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. - ResearchGate. [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. [Link]

-

Tosyl group - Wikipedia. [Link]

-

Tosyl-PEG-Chloride Chloride-PEG-Tosyl - Y-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [Link]

-

9.13: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]

-

9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. [Link]

-

Tosylation of poly(ethylene glycol) : r/chemistry - Reddit. [Link]

-

Protocol Tosyl Activated Magnetic Beads - Bioclone. [Link]

-

Tosyl PEG, mPEG-Tosylate - Nanocs. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC - PubMed Central. [Link]

-

Mesylate is used in the same function as tosylates. Is the mesyl group or the tosyl group expected to be a better leaving group? Justify your answer. - Pearson. [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 8. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the Carboxylic Acid in Tos-PEG3-CH2CO2H for Bioconjugation

Abstract

Heterobifunctional polyethylene glycol (PEG) linkers are cornerstone reagents in the fields of drug delivery, diagnostics, and proteomics, enabling the precise covalent assembly of complex biomolecular architectures.[1][] This guide focuses on the Tos-PEG3-CH2CO2H linker, providing an in-depth analysis of its carboxylic acid moiety. We will dissect the chemical principles governing its activation and subsequent conjugation to primary amines, contrasting its reactivity with the tosyl group at the opposite terminus. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also actionable, field-proven protocols to ensure the successful implementation of this versatile linker in their experimental designs.

Introduction: The Strategic Advantage of Heterobifunctional PEG Linkers

In the sophisticated landscape of modern bioconjugation, the ability to selectively connect two different molecular entities—such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC)—is paramount.[1][] Heterobifunctional linkers are molecules engineered with two distinct reactive functional groups at their termini, allowing for sequential, controlled conjugation reactions.[1][]

This compound is a prime example of such a linker. It features a tosyl group and a carboxylic acid, separated by a hydrophilic 3-unit polyethylene glycol spacer.[3][4][5] The PEG chain itself is not merely a spacer; it enhances the solubility and biocompatibility of the resulting conjugate, can reduce its immunogenicity, and often improves its pharmacokinetic profile.[6][7] The strategic utility of this linker lies in its orthogonal reactivity: the tosyl group is an excellent leaving group for nucleophilic substitution, while the carboxylic acid provides a handle for forming stable amide bonds.[3][8] This guide will focus specifically on the chemistry and application of the carboxylic acid terminus.

Molecular Structure of this compound

The linker's structure dictates its function. The tosyl group is a potent electrophile, whereas the carboxylic acid requires activation to become an efficient acylating agent.

Caption: EDC/NHS activation and conjugation pathway.

Causality Behind Experimental Choices

| Parameter | Recommended Condition | Rationale & Justification |

| Activation pH | pH 4.5 - 6.0 (MES Buffer) | Maximizes EDC reactivity with carboxyl groups. Below this range, EDC can become protonated and less reactive. Above this range, the rate of hydrolysis of the O-acylisourea intermediate increases significantly. [9]Amine-containing buffers like Tris must be avoided as they compete in the reaction. [9][10] |

| Conjugation pH | pH 7.2 - 8.5 (PBS Buffer) | Ensures the target primary amines on the biomolecule are largely deprotonated (-NH₂) and thus sufficiently nucleophilic to attack the NHS ester. Below pH 7, amines are protonated (-NH₃⁺) and non-reactive. Above pH 9, hydrolysis of the NHS ester becomes a significant competing reaction. [11] |

| Reagent Stoichiometry | Molar excess of EDC/NHS over linker | Drives the activation reaction to completion, ensuring a high yield of the NHS-ester intermediate. However, excessive concentrations can lead to side reactions and difficulties in downstream purification. [12] |

| Two-Step vs. One-Pot | Two-step preferred | Performing the activation first, followed by removal or quenching of excess EDC before adding the amine-containing biomolecule, prevents EDC from crosslinking carboxyl groups on the target biomolecule itself. [13] |

Field-Proven Protocol: Conjugation to a Primary Amine

This section provides a detailed, self-validating methodology for conjugating this compound to an amine-containing biomolecule (e.g., a protein).

Materials and Reagents

-

This compound

-

Target Biomolecule: Protein, antibody, or peptide with accessible primary amines.

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. [14]* Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. [9]* EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) : Store desiccated at -20°C.

-

Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at 4°C.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5. [14][9]* Purification System: Desalting column (e.g., SpinOUT™ GT-600) or Tangential Flow Filtration (TFF) system suitable for the biomolecule's size. [14]

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Step 1: Reagent Preparation (Self-Validating Checkpoint)

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. This is critical to prevent condensation of atmospheric moisture, which rapidly hydrolyzes and inactivates the reagents. [14]* Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous solutions of these reagents. A common starting concentration is 10 mg/mL.

-

Dissolve the target biomolecule in Coupling Buffer (PBS, pH 7.4) at a known concentration (e.g., 2-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris, glycine). [10] Step 2: Activation of this compound

-

In a microcentrifuge tube, dissolve this compound in Activation Buffer.

-

Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the dissolved linker.

-

Causality: A molar excess ensures the activation reaction proceeds to completion, maximizing the yield of the amine-reactive sulfo-NHS ester. [12]* Incubate for 15-30 minutes at room temperature.

-

Step 3: Conjugation to the Biomolecule

-

Add the activated linker solution from Step 2 to the biomolecule solution from Step 1.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Causality: The longer incubation time at a lower temperature can be beneficial for sensitive proteins, balancing the reaction rate against potential protein degradation or aggregation.

-

Step 4: Quenching the Reaction

-

Add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Tris to a 1 mL reaction). Incubate for 15 minutes.

-

Causality: This step deactivates any remaining unreacted sulfo-NHS esters by reacting them with a high concentration of a simple primary amine, preventing unintended modifications during storage or analysis. [9] Step 5: Purification of the Conjugate

-

-

Remove unreacted linker, quenched reagents, and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Validation: Successful purification is confirmed by analyzing fractions via UV-Vis spectroscopy (A280 for protein) to locate the protein-containing eluate, which should be well-separated from the low molecular weight contaminants.

-

Step 6: Characterization and Storage

-

Confirm successful conjugation via SDS-PAGE (a shift in molecular weight), Mass Spectrometry (an increase in mass corresponding to the linker), or HPLC.

-

Store the purified conjugate at 4°C or -20°C as appropriate for the biomolecule's stability.

Orthogonal Reactivity: The Role of the Tosyl Group

While this guide focuses on the carboxylic acid, it is crucial to understand its role in the context of the entire molecule. The tosyl group at the other end of the linker is an excellent leaving group, readily displaced by nucleophiles, particularly thiols (e.g., from cysteine residues) in a pH range of ~7.5-8.5. [3][15][16][17]This orthogonality is the linker's key feature: one can first perform the EDC/NHS chemistry on the carboxyl end at pH 6.0-7.5, purify the intermediate, and then react the tosyl group with a thiol-containing molecule at pH ~8.0. This sequential approach allows for the precise and directional assembly of three-part molecular systems.

Conclusion

The carboxylic acid moiety of this compound is a versatile and reliable functional handle for bioconjugation. Its true power is unlocked through a well-understood and carefully controlled activation process using EDC/NHS chemistry. By respecting the underlying chemical principles—pH dependence, reagent stability, and reaction kinetics—researchers can form stable amide bonds with high efficiency. This guide provides the necessary theoretical framework and a robust, field-tested protocol to empower scientists and drug developers to leverage the full potential of this heterobifunctional linker, paving the way for the next generation of sophisticated bioconjugates, from targeted therapeutics to advanced diagnostic agents.

References

- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.

- A Head-to-Head Comparison of Activation Methods for Carboxylic Acid PEG Linkers. Benchchem.

- The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide. Benchchem.

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. G-Biosciences.

- PEG Linkers in Antibody-Drug Conjug

- Protocol for PEG Acid Reagents. BroadPharm.

- PEGylation Chemistry.

- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.

- Chemical Conjugation.

- An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjug

- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed.

- This compound, 1807537-35-4. BroadPharm.

- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics...

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.

- Conjugation of carboxylic acids.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.

- This compound D

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.

- Examples of reactions used for conjugation to carboxylic acids.

- Protocol for Amino PEG. BroadPharm.

- Tos-PEG4-acid | PROTAC Linker. MedchemExpress.com.

- This compound Chemical Properties. ChemicalBook.

- The Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide. Benchchem.

- Tosyl group. Wikipedia.

- Tos-PEG4-acid, 1453117-42-4. BroadPharm.

- 1807537-35-4 | this compound. AiFChem.

- Tosylates And Mesyl

Sources

- 1. purepeg.com [purepeg.com]

- 3. This compound, 1807537-35-4 | BroadPharm [broadpharm.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound CAS#: 1807537-35-4 [amp.chemicalbook.com]

- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purepeg.com [purepeg.com]

- 8. Tos-PEG4-acid, 1453117-42-4 | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tosyl group - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of Tos-PEG3-CH2CO2H

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals on the Solubility Profile of a Key PEG Linker.

In the intricate world of bioconjugation and drug delivery, the precise understanding of a molecule's physicochemical properties is paramount. This technical guide offers a deep dive into the solubility of Tos-PEG3-CH2CO2H, a heterobifunctional PEG linker of significant interest. By dissecting its structural components and their interactions with various solvents, this document provides researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile molecule.

Executive Summary

This compound is a polyethylene glycol (PEG) derivative featuring a terminal tosyl (Tos) group and a carboxylic acid (-CH2CO2H) moiety, connected by a three-unit PEG spacer. This unique architecture dictates its solubility, rendering it a molecule with a nuanced yet predictable behavior across a spectrum of solvents. The hydrophilic PEG chain is the primary driver of its solubility in aqueous and polar organic solvents.[1][2][3] This guide will elucidate the theoretical underpinnings of its solubility, provide an estimated quantitative profile, and detail a robust experimental protocol for its precise determination.

Physicochemical Properties at a Glance

A thorough understanding of the solubility of this compound begins with its key physicochemical properties:

| Property | Value | Source |

| Chemical Formula | C13H18O7S | [4] |

| Molecular Weight | 318.34 g/mol | [1][4] |

| Appearance | White to off-white solid or viscous oil | |

| Key Functional Groups | Tosyl, Ether (PEG), Carboxylic Acid | [2] |

Deconstructing the Molecule: How Structure Governs Solubility

The solubility of this compound is a direct consequence of the interplay between its three main structural components: the tosyl group, the PEG3 spacer, and the terminal carboxylic acid.

Caption: Structural components influencing the solubility of this compound.

-

The PEG3 Spacer: The triethylene glycol backbone is the dominant force behind the molecule's hydrophilicity. The ether oxygens can form hydrogen bonds with water molecules, leading to significant solubility in aqueous solutions. Generally, PEGs are highly soluble in water and many organic solvents.[5]

-

The Carboxylic Acid Group: The terminal carboxylic acid further enhances aqueous solubility, particularly at neutral to alkaline pH where it deprotonates to the highly polar carboxylate anion.[6] At acidic pH, the protonated carboxylic acid is less polar, which can slightly reduce water solubility.[6]

-

The Tosyl Group: The p-toluenesulfonyl group introduces a degree of hydrophobicity due to its aromatic ring. While the sulfonyl group has some polar character, the overall nature of the tosyl group can limit solubility in highly polar solvents like water, while promoting solubility in less polar organic solvents.

Solubility Profile: A Cross-Solvent Perspective

| Solvent | Type | Predicted Solubility | Rationale & Key Considerations |

| Water | Polar Protic | High | The PEG3 chain and carboxylic acid group drive high aqueous solubility. Solubility is expected to be pH-dependent, increasing at higher pH.[6] |